

Application Notes and Protocols for High-Throughput Screening of Ivosidenib Synergistic Compounds

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Compound of Interest

Compound Name: *Ivosidenib*

Cat. No.: *B560149*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib is a targeted therapy that specifically inhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including acute myeloid leukemia (AML). By blocking the production of the oncometabolite 2-hydroxyglutarate (2-HG), **ivosidenib** promotes the differentiation of malignant cells.[1][2] To enhance its therapeutic efficacy and overcome potential resistance, high-throughput screening (HTS) for synergistic drug combinations is a critical strategy.

These application notes provide a comprehensive overview and detailed protocols for identifying and validating compounds that act synergistically with **ivosidenib**. The focus is on AML, a cancer where **ivosidenib** has shown significant clinical activity.

Identified Synergistic Partners

Clinical and preclinical studies have identified several promising synergistic partners for **ivosidenib**. The most notable include:

- Venetoclax: A BCL-2 inhibitor that promotes apoptosis. Preclinical data suggests a synergistic effect between IDH inhibitors and venetoclax in inducing differentiation and apoptosis in leukemic blasts.[3]

- Azacitidine: A hypomethylating agent that has shown synergy with **ivosidenib** in preclinical models, mediated through the inhibition of MAPK/ERK and Rb/E2F signaling pathways.[2]
This combination has also demonstrated significant clinical benefit in AML patients.[4][5][6][7]

Data Presentation: Clinical Efficacy of Ivosidenib Combinations

The following tables summarize key clinical data from studies evaluating **ivosidenib** in combination with azacitidine and venetoclax in patients with IDH1-mutated AML.

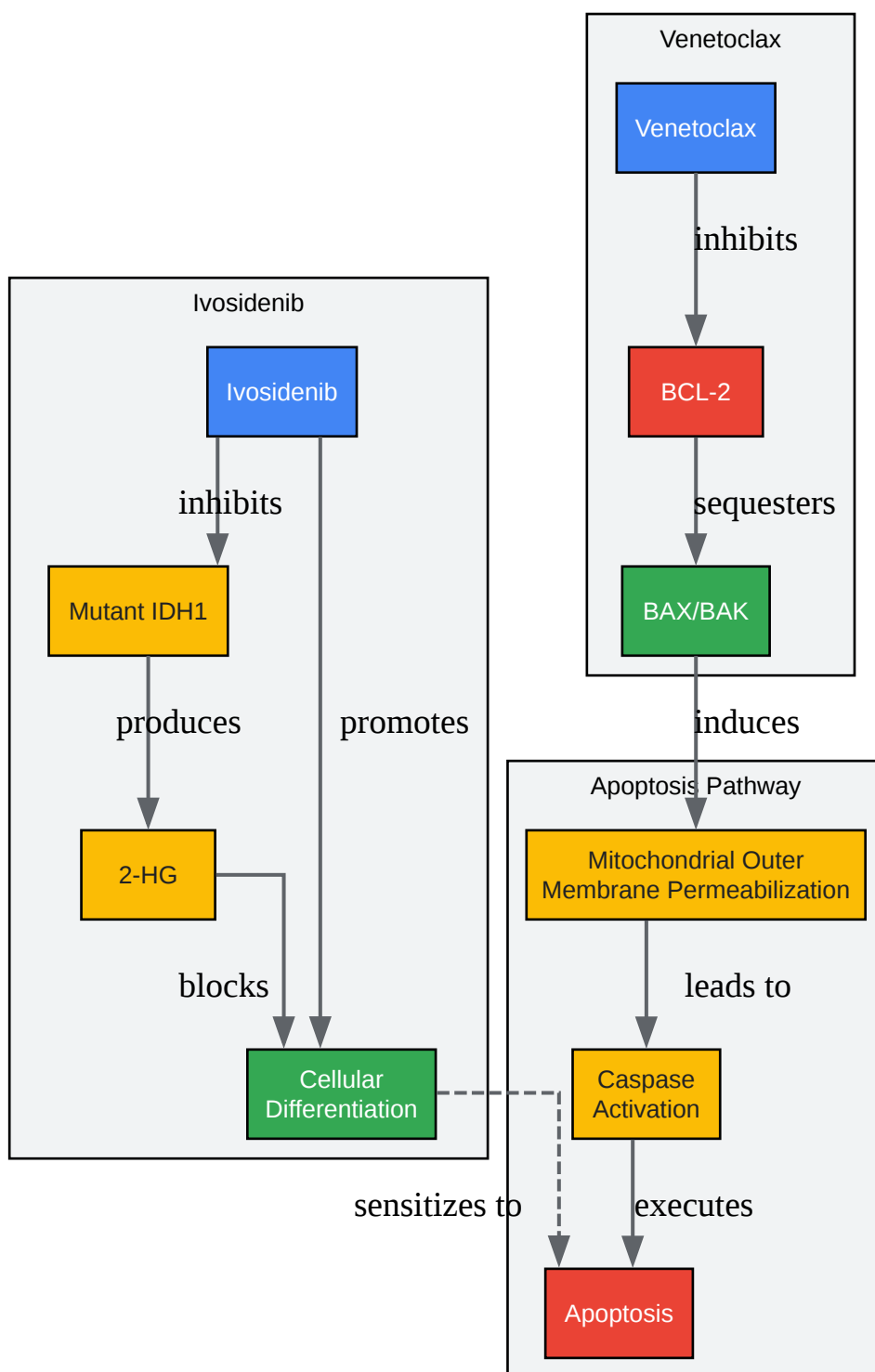
Combination Therapy	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR)	Reference
Ivosidenib + Azacitidine	Newly Diagnosed AML (ineligible for intensive chemotherapy)	78.3%	60.9%	[8]
Ivosidenib + Azacitidine	Newly Diagnosed AML (ineligible for intensive chemotherapy)	62.5%	47.2%	[4]
Ivosidenib + Venetoclax	IDH1-Mutated Myeloid Malignancies	-	83% (Composite CR)	[3]
Ivosidenib + Venetoclax + Azacitidine	IDH1-Mutated Myeloid Malignancies	-	90% (Composite CR)	[3]

Combination Therapy	Patient Population	Median Overall Survival (OS)	Control Arm Median OS	Reference
Ivosidenib + Azacitidine	Newly Diagnosed AML (ineligible for intensive chemotherapy)	24.0 months	7.9 months (Placebo + Azacitidine)	[9]

Signaling Pathways and Mechanisms of Synergy

Ivosidenib and Venetoclax Synergy: Targeting Apoptosis

The synergy between **ivosidenib** and venetoclax stems from their complementary mechanisms of action. **Ivosidenib** induces differentiation, which can prime cancer cells for apoptosis. Venetoclax directly targets the anti-apoptotic protein BCL-2, unleashing the pro-apoptotic proteins BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to cell death.

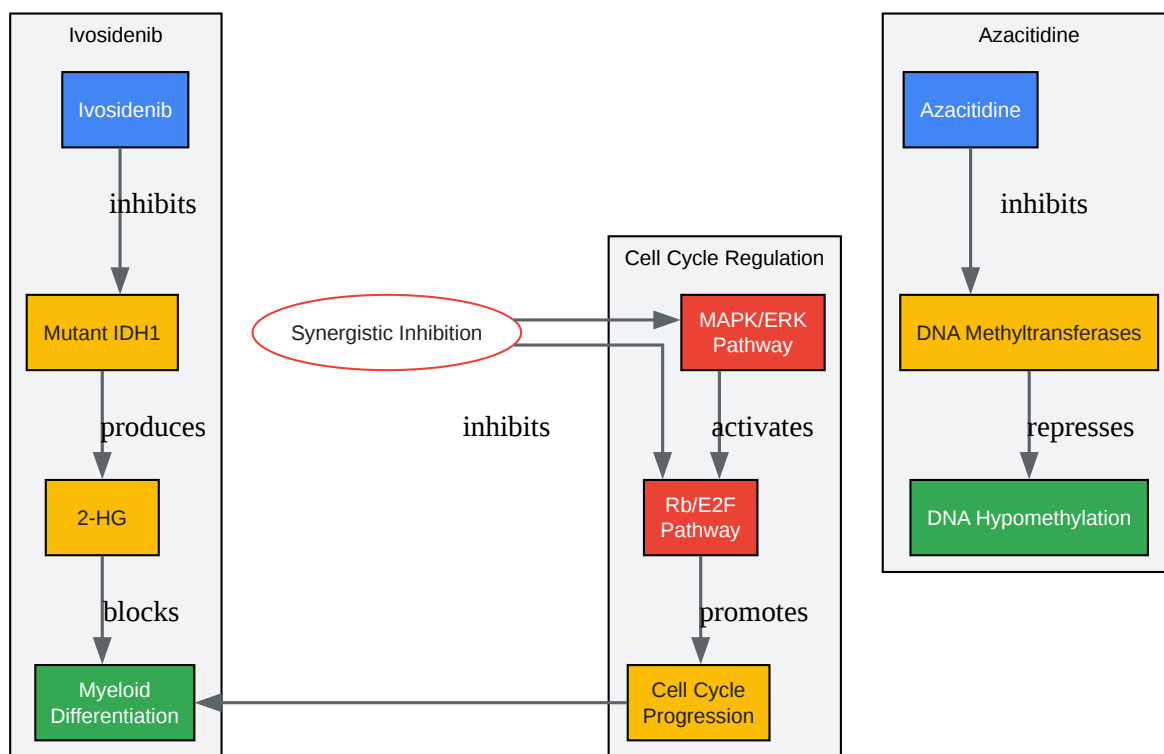


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Caption: Synergistic mechanism of **Ivosidenib** and Venetoclax.

Ivosidenib and Azacitidine Synergy: Impact on Cell Cycle and Differentiation

The combination of **ivosidenib** and azacitidine demonstrates synergy through distinct but complementary actions. **Ivosidenib**'s inhibition of mutant IDH1 leads to decreased 2-HG levels, promoting myeloid differentiation. Azacitidine, a hypomethylating agent, induces DNA damage and cell cycle arrest, while also promoting differentiation. Preclinical studies suggest this synergy is mediated through the inhibition of the MAPK/ERK and Rb/E2F signaling pathways, which are crucial for cell cycle progression.[2][10]



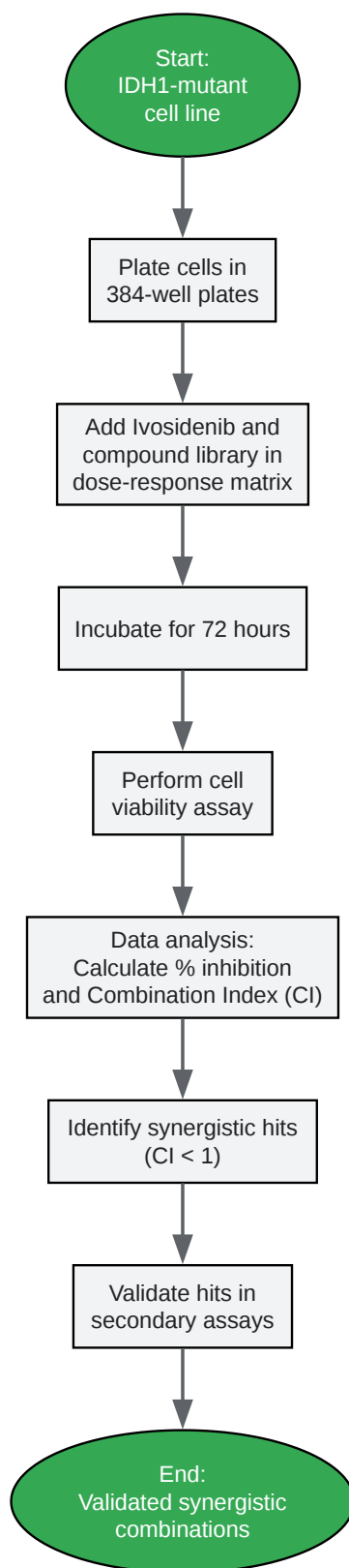
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Caption: Synergistic mechanism of **Ivosidenib** and Azacitidine.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify synergistic compounds with **ivosidenib** involves several key steps:



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Caption: High-throughput screening workflow for synergistic compounds.

Protocol 1: Cell Seeding and Compound Addition for Dose-Response Matrix

Objective: To prepare 384-well plates with IDH1-mutant cells and treat them with a dose-response matrix of **ivosidenib** and a library compound.

Materials:

- IDH1-mutant AML cell line (e.g., MOLM-14, KG-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 384-well clear-bottom, black-walled tissue culture plates
- **Ivosidenib** stock solution (e.g., 10 mM in DMSO)
- Compound library plates (e.g., 10 mM in DMSO)
- Acoustic liquid handler or multichannel pipette

Procedure:

- Cell Seeding:
 - Culture IDH1-mutant AML cells to a density of approximately 0.5×10^6 cells/mL.
 - Using a multichannel pipette or automated dispenser, seed 25 μ L of the cell suspension into each well of the 384-well plates to achieve a final density of 500-1000 cells/well.
 - Incubate the plates for 4-6 hours at 37°C and 5% CO₂ to allow cells to settle.
- Compound Plate Preparation:
 - Prepare intermediate compound plates by diluting the stock solutions of **ivosidenib** and library compounds in culture medium. A common approach is a 6x6 or 8x8 dose-response matrix.

- For a 6x6 matrix, prepare five serial dilutions for each compound, plus a vehicle control (DMSO).
- Compound Addition:
 - Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of **ivosidenib** and the library compound from the intermediate plates to the cell plates. This will create a matrix of concentrations in the final assay volume of 25 μ L.
 - Ensure that each plate includes wells with single agents at all concentrations and vehicle-only controls.
- Incubation:
 - Incubate the plates for 72 hours at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assessment using CellTiter-Glo®

Objective: To quantify cell viability based on ATP levels after compound treatment.

Materials:

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

Procedure:

- Reagent Preparation:
 - Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
 - Prepare the CellTiter-Glo® reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is fully dissolved.
- Assay Procedure:

- Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
- Add 25 μ L of the prepared CellTiter-Glo® reagent to each well of the 384-well plate.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

Protocol 3: Data Analysis and Synergy Calculation

Objective: To analyze the raw luminescence data to determine cell viability and calculate the Combination Index (CI) to quantify synergy.

Software:

- Plate reader software
- Data analysis software with curve-fitting capabilities (e.g., GraphPad Prism, R with 'synergyfinder' package)

Procedure:

- Normalization:
 - Subtract the average luminescence of the "media only" background wells from all other wells.
 - Normalize the data to the vehicle control (DMSO-treated) wells, which represent 100% cell viability.
 - Calculate the percentage of cell inhibition for each compound concentration and combination.
- Dose-Response Curves:

- Plot the percentage of inhibition against the log of the compound concentration for each single agent.
- Fit a four-parameter logistic regression curve to determine the IC₅₀ (the concentration that causes 50% inhibition) for each compound.
- Synergy Calculation (Chou-Talalay Method):
 - The Combination Index (CI) is a quantitative measure of drug interaction. It is calculated using the following formula for two drugs: $CI = (D)_1/(Dx)_1 + (D)_2/(Dx)_2$ Where:
 - $(D)_1$ and $(D)_2$ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
 - $(Dx)_1$ and $(Dx)_2$ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
 - Interpret the CI values as follows:
 - $CI < 1$: Synergy
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism
- Hit Identification:
 - Identify drug combinations that consistently show a CI value significantly less than 1 across multiple concentrations as synergistic hits for further validation.

Conclusion

High-throughput screening is a powerful tool for discovering novel synergistic drug combinations that can enhance the efficacy of **ivosidenib**. The protocols and data presented here provide a framework for researchers to design and execute their own screening campaigns. By identifying and validating synergistic partners, it is possible to develop more effective and durable treatment strategies for patients with IDH1-mutant cancers.

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